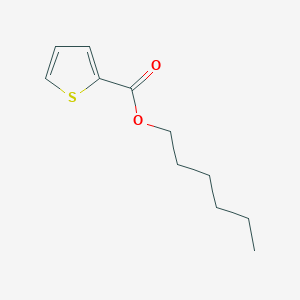
Hexyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 2-thiophenecarboxylate is an organic compound with the molecular formula C11H16O2S . It belongs to the class of esters, which are commonly known for their pleasant odors and are often used in fragrances and flavorings . This compound features a thiophene ring, a sulfur-containing heterocycle, which is known for its stability and aromatic properties .
Métodos De Preparación
Hexyl 2-thiophenecarboxylate can be synthesized through esterification reactions. One common method involves the reaction of 2-thiophenecarboxylic acid with hexanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically requires heating under reflux conditions to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Análisis De Reacciones Químicas
Hexyl 2-thiophenecarboxylate, like other esters, undergoes hydrolysis reactions. In acidic conditions, it hydrolyzes to form 2-thiophenecarboxylic acid and hexanol . Under basic conditions, it forms the corresponding carboxylate salt and hexanol . Additionally, it can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles .
Aplicaciones Científicas De Investigación
Hexyl 2-thiophenecarboxylate has various applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives are known for their antimicrobial and anti-inflammatory properties . This compound is also explored in the development of materials for electronic and optoelectronic applications due to the conductive properties of the thiophene ring .
Mecanismo De Acción
The mechanism of action of hexyl 2-thiophenecarboxylate in biological systems involves its interaction with cellular membranes. The hydrophobic hexyl chain facilitates its insertion into lipid bilayers, while the thiophene ring can interact with various biomolecules . This dual interaction can disrupt membrane integrity and affect cellular processes .
Comparación Con Compuestos Similares
Hexyl 2-thiophenecarboxylate can be compared with other thiophene-based esters such as methyl 2-thiophenecarboxylate and ethyl 2-thiophenecarboxylate . While all these compounds share the thiophene ring, the length and structure of the alkyl chain influence their physical properties and reactivity. This compound, with its longer hexyl chain, is more hydrophobic and may have different solubility and interaction profiles compared to its shorter-chain analogs .
Propiedades
Número CAS |
91968-83-1 |
|---|---|
Fórmula molecular |
C11H16O2S |
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
hexyl thiophene-2-carboxylate |
InChI |
InChI=1S/C11H16O2S/c1-2-3-4-5-8-13-11(12)10-7-6-9-14-10/h6-7,9H,2-5,8H2,1H3 |
Clave InChI |
PJYCYAKGVCZVQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


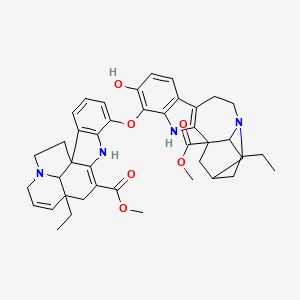

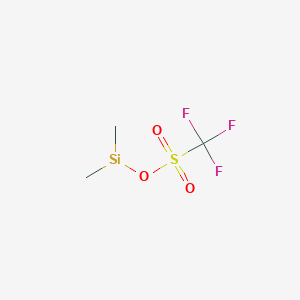
![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
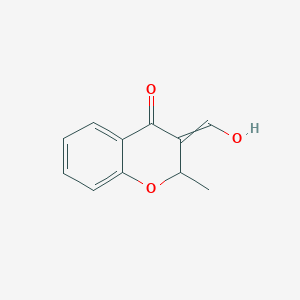
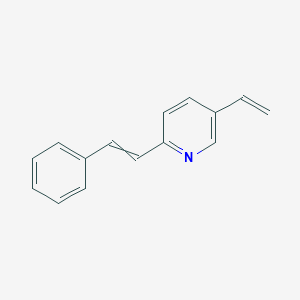
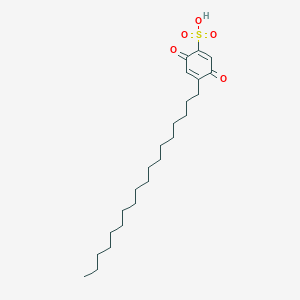
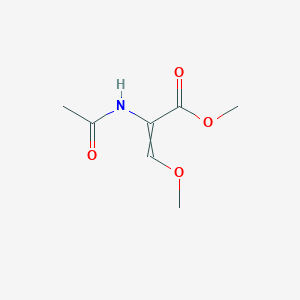

![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
